molecular formula C15H11ClN2S2 B5319870 [2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIDYL) SULFIDE

[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIDYL) SULFIDE

Cat. No.: B5319870
M. Wt: 318.8 g/mol
InChI Key: YGRJLIATQMDUHD-UHFFFAOYSA-N
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Description

[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIDYL) SULFIDE is a heterocyclic compound that contains both thiazole and pyridine rings. Thiazole is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while pyridine is a six-membered ring with one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Properties

IUPAC Name

2-(2-chlorophenyl)-4-(pyridin-2-ylsulfanylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S2/c16-13-6-2-1-5-12(13)15-18-11(10-20-15)9-19-14-7-3-4-8-17-14/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRJLIATQMDUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CSC3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIDYL) SULFIDE typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-bromopyridine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIDYL) SULFIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or nucleophilic substitution using sodium methoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIDYL) SULFIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential antimicrobial, antifungal, and antiviral activities. The presence of both thiazole and pyridine rings contributes to its ability to interact with biological targets and inhibit the growth of pathogens.

Medicine

In medicine, this compound is investigated for its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for the development of drugs targeting specific diseases, such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIDYL) SULFIDE involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and disrupting cellular processes. The pyridine ring can bind to nucleic acids, affecting gene expression and protein synthesis. These interactions can lead to the inhibition of cell growth and proliferation, making this compound a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

    Tiazofurin: An antineoplastic drug containing a thiazole ring.

Uniqueness

[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIDYL) SULFIDE is unique due to the presence of both thiazole and pyridine rings in its structure. This combination allows for a broader range of biological activities and interactions with molecular targets. Additionally, the presence of the chlorophenyl group enhances its lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

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